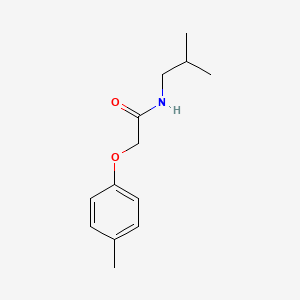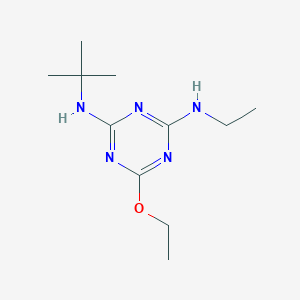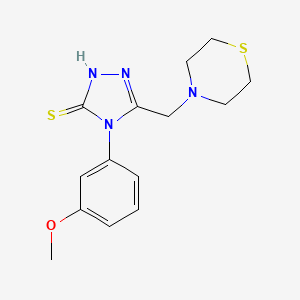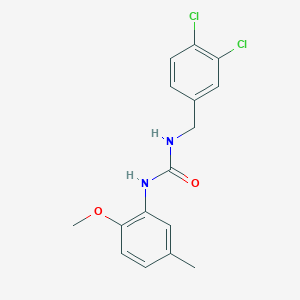
N-isobutyl-2-(4-methylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-isobutyl-2-(4-methylphenoxy)acetamide, also known as ibutamoren, is a non-peptide growth hormone secretagogue that stimulates the release of growth hormone from the pituitary gland. It has gained interest in the scientific community due to its potential applications in treating growth hormone deficiency, muscle wasting, and obesity. In
Wirkmechanismus
Ibutamoren works by stimulating the release of growth hormone from the pituitary gland. It does this by binding to the ghrelin receptor, which is found in the hypothalamus and pituitary gland. Activation of the ghrelin receptor leads to an increase in growth hormone release. Ibutamoren also has a weak affinity for the growth hormone-releasing hormone receptor, which may contribute to its growth hormone-stimulating effects.
Biochemical and Physiological Effects:
Ibutamoren has a number of biochemical and physiological effects. It increases growth hormone levels, which leads to an increase in insulin-like growth factor 1 (IGF-1) levels. IGF-1 is important for promoting cell growth and division, as well as regulating glucose metabolism. Ibutamoren also increases lean body mass and bone density, which may be beneficial for elderly individuals. In addition, N-isobutyl-2-(4-methylphenoxy)acetamide improves insulin sensitivity and reduces visceral fat in obese individuals.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-isobutyl-2-(4-methylphenoxy)acetamide in lab experiments is that it can stimulate the release of growth hormone without the need for exogenous administration of growth hormone. This can be useful for studying the effects of growth hormone in different physiological and pathological conditions. However, one limitation of using N-isobutyl-2-(4-methylphenoxy)acetamide is that it may have off-target effects due to its weak affinity for other receptors, such as the serotonin receptor.
Zukünftige Richtungen
There are several future directions for research on N-isobutyl-2-(4-methylphenoxy)acetamide. One area of interest is its potential applications in treating muscle wasting and sarcopenia. Studies have shown that N-isobutyl-2-(4-methylphenoxy)acetamide can increase lean body mass, which may be beneficial for individuals with muscle wasting conditions. Another area of interest is its potential applications in treating osteoporosis. Ibutamoren has been shown to improve bone density in elderly individuals, which may be useful for preventing or treating osteoporosis. Finally, there is interest in exploring the potential off-target effects of N-isobutyl-2-(4-methylphenoxy)acetamide, particularly its effects on the serotonin receptor.
Synthesemethoden
Ibutamoren is synthesized through a multistep process starting with 4-methylphenol. The first step involves the reaction of 4-methylphenol with chloroacetyl chloride to form 2-(4-methylphenoxy)acetyl chloride. The second step involves the reaction of 2-(4-methylphenoxy)acetyl chloride with isobutylamine to form N-isobutyl-2-(4-methylphenoxy)acetamide.
Wissenschaftliche Forschungsanwendungen
Ibutamoren has been extensively studied for its potential applications in treating growth hormone deficiency, muscle wasting, and obesity. Studies have shown that N-isobutyl-2-(4-methylphenoxy)acetamide can increase growth hormone levels in both young and elderly individuals. It has also been shown to increase lean body mass and improve bone density in elderly individuals. In addition, N-isobutyl-2-(4-methylphenoxy)acetamide has been shown to improve insulin sensitivity and reduce visceral fat in obese individuals.
Eigenschaften
IUPAC Name |
2-(4-methylphenoxy)-N-(2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-10(2)8-14-13(15)9-16-12-6-4-11(3)5-7-12/h4-7,10H,8-9H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWLTNBNFBVTNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methylphenoxy)-N-(2-methylpropyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(2,5-dioxo-1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5876185.png)

![5-chloro-N-[2-(4-methoxyphenyl)ethyl]-2-thiophenesulfonamide](/img/structure/B5876206.png)

![1-{[1-(2-furoyl)piperidin-4-yl]carbonyl}azepane](/img/structure/B5876214.png)

![2-fluoro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B5876225.png)



![N'-(tert-butyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B5876252.png)


